molecular formula C21H24N2O3S2 B2562209 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 955537-93-6

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2562209
CAS No.: 955537-93-6
M. Wt: 416.55
InChI Key: XFJYWXRPVAAJJU-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H24N2O3S2 and its molecular weight is 416.55. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produces 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is used to synthesize different heterocyclic derivatives. These derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have shown significant antitumor activities. Most compounds revealed high inhibitory effects on three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) during in vitro screening tests (Shams et al., 2010).

Antimicrobial Applications

A series of novel polyfunctionalized acyclic and heterocyclic dye precursors and their respective azo (hydrazone) counterpart dyes, based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and related systems, were synthesized. These compounds were evaluated for their antibacterial and antifungal activities, showing significant antimicrobial activity against most tested organisms. Some compounds exhibited efficiency comparable or even higher than selected standards, and were applied for disperse dyeing of nylon, acetate, and polyester fabrics (Shams et al., 2011).

Synthesis of Novel Derivatives

The synthetic versatility of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide enables the synthesis of various novel compounds with potential biological activities. For instance, new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, were synthesized from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. These compounds showed promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Development of Analytical Methods

In addition to its applications in synthesizing biologically active compounds, derivatives of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide have been used in the development of analytical methods. For example, a rapid chemometric reverse-phase HPLC method was developed for the simultaneous estimation of paracetamol and ibuprofen in bulk and tablet formulations, showcasing the chemical's role in advancing pharmaceutical analysis (Kanthale et al., 2020).

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-14(2)28(25,26)16-10-8-15(9-11-16)12-20(24)23-21-18(13-22)17-6-4-3-5-7-19(17)27-21/h8-11,14H,3-7,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJYWXRPVAAJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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